5-Iodo-1-isobutylpyrazole
Description
Structure
3D Structure
Properties
IUPAC Name |
5-iodo-1-(2-methylpropyl)pyrazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11IN2/c1-6(2)5-10-7(8)3-4-9-10/h3-4,6H,5H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WRMLAMSELPMHOT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN1C(=CC=N1)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11IN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50718446 | |
| Record name | 5-Iodo-1-(2-methylpropyl)-1H-pyrazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50718446 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1345471-53-5 | |
| Record name | 1H-Pyrazole, 5-iodo-1-(2-methylpropyl)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1345471-53-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Iodo-1-(2-methylpropyl)-1H-pyrazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50718446 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 5 Iodo 1 Isobutylpyrazole
Strategies for Pyrazole (B372694) Ring Formation Applicable to Isobutyl-Substitution
The formation of the pyrazole heterocycle is a cornerstone of this synthesis. The choice of method often dictates the subsequent steps required to achieve the final product.
Cyclocondensation Reactions with Hydrazine (B178648) Derivatives
Cyclocondensation reactions are a classical and widely employed method for the synthesis of the pyrazole ring. These reactions typically involve the condensation of a 1,3-dicarbonyl compound or its equivalent with a hydrazine derivative. In the context of synthesizing a 1-isobutyl-substituted pyrazole, isobutylhydrazine (B3052577) becomes a key reagent.
One common approach involves the reaction of a β-ketoester with isobutylhydrazine. The reaction proceeds via the formation of a hydrazone intermediate, which then undergoes intramolecular cyclization and dehydration to afford the pyrazole ring. The regioselectivity of this reaction, determining whether the substituent from the keto-position of the dicarbonyl compound ends up at the 3- or 5-position of the pyrazole, can be influenced by the reaction conditions and the nature of the substituents.
A general scheme for this reaction is as follows:
Reactants: A 1,3-dicarbonyl compound (e.g., a β-diketone, β-ketoester, or β-ketoaldehyde) and isobutylhydrazine.
Conditions: The reaction is often carried out in a protic solvent such as ethanol (B145695) or acetic acid, sometimes under reflux conditions.
Outcome: The reaction yields a 1-isobutylpyrazole. The specific substitution pattern on the pyrazole ring depends on the starting 1,3-dicarbonyl compound.
For instance, the cyclocondensation of ethyl (ethoxymethylene)cyanoacetate with isobutylhydrazine could be a viable route to a 1-isobutylpyrazole core, which can then be further functionalized. vulcanchem.com
[3+2] Cycloaddition Reactions for Substituted Pyrazole Construction
[3+2] Cycloaddition reactions, also known as 1,3-dipolar cycloadditions, offer a powerful and versatile method for constructing five-membered heterocyclic rings like pyrazoles. These reactions involve the combination of a 1,3-dipole with a dipolarophile.
For pyrazole synthesis, a common 1,3-dipole is a nitrile imine, which can be generated in situ from a hydrazonoyl halide. The dipolarophile is typically an alkyne or an alkene. The regioselectivity of the cycloaddition is a key consideration and is influenced by the electronic and steric properties of the substituents on both the nitrile imine and the dipolarophile.
While this method is broadly applicable for creating a wide array of substituted pyrazoles, its direct application to form a 1-isobutylpyrazole would necessitate the use of a nitrile imine derived from an isobutylhydrazine precursor. rsc.orgresearchgate.net The resulting pyrazole could then undergo subsequent iodination.
Alternative Heterocycle Formation Pathways
Other methods for forming the pyrazole ring exist, though they may be less commonly employed for this specific substitution pattern. These can include multicomponent reactions where three or more starting materials combine in a single pot to form the pyrazole product. Such strategies can be highly efficient, minimizing the number of synthetic steps and purification procedures.
Introduction of the Isobutyl Moiety at the N-1 Position of the Pyrazole Ring
The isobutyl group can be introduced either by using a pre-functionalized precursor during the ring formation or by alkylating a pre-existing pyrazole ring.
N-Alkylation Strategies of Pyrazole Nitrogen Atoms
The direct N-alkylation of a pyrazole ring is a common and effective method for introducing an isobutyl group. This reaction involves the nucleophilic attack of a pyrazole nitrogen atom on an alkylating agent.
For the synthesis of 5-iodo-1-isobutylpyrazole, this would typically involve the N-alkylation of 5-iodopyrazole with an isobutyl halide (e.g., isobutyl bromide or isobutyl iodide). The reaction is generally carried out in the presence of a base to deprotonate the pyrazole nitrogen, thereby increasing its nucleophilicity.
A challenge in the N-alkylation of unsymmetrically substituted pyrazoles is the potential for the formation of regioisomers (N1 and N2 alkylation). The regioselectivity is influenced by steric hindrance around the nitrogen atoms and the reaction conditions. For a 3- or 5-substituted pyrazole, the alkyl group may preferentially attach to the less sterically hindered nitrogen.
| Parameter | Description |
| Substrate | 5-Iodopyrazole |
| Reagent | Isobutyl halide (e.g., isobutyl bromide) |
| Base | Sodium hydride (NaH), potassium carbonate (K₂CO₃), or sodium hydroxide (B78521) (NaOH) |
| Solvent | Aprotic polar solvents such as dimethylformamide (DMF) or acetonitrile (B52724) (MeCN) |
| Outcome | A mixture of 3-iodo-1-isobutylpyrazole and this compound, with the latter often being the desired product. |
Incorporation of the Isobutyl Group via Pre-functionalized Precursors
As mentioned in section 2.1.1, a highly effective strategy to ensure the isobutyl group is at the N-1 position is to use isobutylhydrazine as a starting material in a cyclocondensation reaction. This approach circumvents the issue of regioselectivity often encountered in N-alkylation reactions. Once the 1-isobutylpyrazole core is formed, the subsequent challenge is the regioselective introduction of the iodine atom at the C-5 position.
Direct iodination of 1-alkylpyrazoles often leads to substitution at the C-4 position due to electronic effects. rsc.orgscholaris.ca Therefore, achieving iodination at the C-5 position may require more specialized methods. One such method involves the deoxygenation/halogenation of a 2-alkyl-pyrazole-1-oxide. thieme-connect.comthieme-connect.com Another approach is the lithiation of the C-5 position followed by quenching with an iodine source. rsc.orgresearchgate.net
The synthesis of 1-aryl-3-CF₃-5-iodopyrazoles has been achieved with high regioselectivity by treating the corresponding pyrazole with n-butyllithium and then elemental iodine. rsc.orgresearchgate.net A similar strategy could potentially be applied to 1-isobutylpyrazole.
| Reagent | Description |
| n-Butyllithium (n-BuLi) | A strong base used to deprotonate the C-5 position of the pyrazole ring, creating a lithiated intermediate. |
| Iodine (I₂) | An electrophilic iodine source that reacts with the lithiated pyrazole to introduce the iodine atom at the C-5 position. |
Regioselective Iodination at the C-5 Position of the Pyrazole Ring
The introduction of an iodine atom specifically at the C-5 position of the 1-isobutylpyrazole ring is a critical transformation. The regioselectivity of this reaction is paramount, as iodination can also occur at other positions of the pyrazole nucleus. The chosen method often depends on the desired yield, purity, and the availability of starting materials.
Direct Electrophilic Iodination Approaches
Direct electrophilic iodination is a common method for introducing iodine onto a pyrazole ring. This approach involves the reaction of 1-isobutylpyrazole with an electrophilic iodine source. The C-5 position of the pyrazole ring is often susceptible to electrophilic attack, especially when the nitrogen atoms are substituted.
Common reagents for this transformation include:
Molecular Iodine (I₂): In the presence of a base or an oxidizing agent, molecular iodine can effectively iodinate the pyrazole ring. The base serves to neutralize the hydrogen iodide (HI) byproduct, driving the reaction to completion.
N-Iodosuccinimide (NIS): NIS is a mild and efficient iodinating agent that is frequently used for the iodination of various heterocyclic compounds, including pyrazoles. Reactions with NIS often proceed under neutral or slightly acidic conditions and can offer high regioselectivity.
Nitrogen Triiodide (NI₃): While a potent iodinating agent, nitrogen triiodide is also a highly unstable and explosive compound. Its use in the synthesis of this compound is limited due to safety concerns.
Oxidative Systems: A combination of an iodide salt (e.g., sodium iodide or potassium iodide) and an oxidizing agent can generate an electrophilic iodine species in situ. Common oxidizing agents for this purpose include hydrogen peroxide, sodium hypochlorite, and potassium permanganate.
The table below summarizes various direct electrophilic iodination methods that could be applied for the synthesis of this compound.
| Reagent System | Typical Conditions | Advantages | Disadvantages |
| I₂ / Base (e.g., NaHCO₃) | Inert solvent (e.g., CH₂Cl₂, CHCl₃), room temperature | Readily available reagents, straightforward procedure | May require an excess of iodine, potential for side reactions |
| N-Iodosuccinimide (NIS) | Acetonitrile or DMF, room temperature or gentle heating | High yields, mild reaction conditions, good regioselectivity | Higher cost compared to I₂ |
| KI / H₂O₂ | Acidic medium (e.g., H₂SO₄), aqueous or mixed solvent system | Inexpensive reagents, environmentally benign oxidant (water is the byproduct) | Requires careful control of reaction conditions to avoid over-oxidation |
Metalation-Directed Iodination Techniques
For substrates where direct electrophilic iodination provides poor regioselectivity or yield, metalation-directed iodination offers a powerful alternative. This two-step process involves the initial deprotonation of the C-5 position of 1-isobutylpyrazole with a strong base, followed by quenching the resulting organometallic intermediate with an iodine source.
The most common approach is a lithium-halogen exchange, which would involve the following conceptual steps:
Deprotonation/Metalation: A strong organolithium base, such as n-butyllithium (n-BuLi) or lithium diisopropylamide (LDA), is used to selectively remove the proton at the C-5 position of the pyrazole ring at low temperatures (typically -78 °C). This generates a highly reactive 1-isobutyl-5-lithiopyrazole intermediate.
Quenching with Iodine: The organolithium intermediate is then treated with a solution of molecular iodine (I₂). The iodine atom replaces the lithium, yielding the desired this compound.
This method is highly regioselective due to the directed nature of the deprotonation step. However, it requires anhydrous conditions and the use of pyrophoric and moisture-sensitive reagents.
Exploration of Novel Iodination Reagents and Reaction Conditions
Research into new iodination methods continues to provide more efficient, selective, and environmentally friendly options. Some of these novel approaches that could be applicable to the synthesis of this compound include:
Iodine Monochloride (ICl): This interhalogen compound is a more reactive electrophilic iodinating agent than molecular iodine and can be effective for less reactive substrates.
1,3-Diiodo-5,5-dimethylhydantoin (DIH): Similar to NIS, DIH is a stable, crystalline solid that serves as a source of electrophilic iodine. It has been shown to be effective for the iodination of a variety of aromatic and heterocyclic compounds.
Electrochemical Iodination: This method involves the in-situ generation of an electrophilic iodine species at an electrode surface from a simple iodide salt. Electrochemical methods can offer high selectivity and avoid the use of stoichiometric chemical oxidants.
The following table presents a comparison of some novel iodination reagents.
| Reagent | Key Features | Potential Advantages for this compound Synthesis |
| Iodine Monochloride (ICl) | Highly reactive, commercially available | May provide higher yields or faster reaction times compared to I₂ |
| 1,3-Diiodo-5,5-dimethylhydantoin (DIH) | Stable solid, high iodine content by weight | Ease of handling, potentially high efficiency |
| Electrochemical Methods | Uses electricity as a "reagent" | Green and sustainable, high degree of control over reaction parameters |
Multi-step Convergent and Linear Synthesis Pathways for this compound
Beyond the direct iodination of a pre-formed 1-isobutylpyrazole ring, multi-step synthetic routes can also be employed. These can be categorized as either linear or convergent.
Linear Synthesis: In a linear sequence, the pyrazole ring is constructed step-by-step, with the iodine atom being introduced at an appropriate stage. For example, a precursor containing the iodine atom could be used to build the pyrazole ring.
Convergent Synthesis: A convergent approach involves the synthesis of separate fragments of the molecule, which are then combined in the final steps. For the synthesis of this compound, this could involve the preparation of an iodinated pyrazole core and its subsequent N-alkylation with an isobutyl group, or the reaction of an isobutyl-containing precursor with an iodinated building block to form the pyrazole ring.
Process Optimization and Scale-Up Considerations for this compound Production
The transition from a laboratory-scale synthesis to large-scale industrial production requires careful process optimization. Key considerations include:
Reaction Kinetics and Thermodynamics: Understanding the rate and equilibrium of the iodination reaction is crucial for maximizing yield and minimizing reaction time.
Heat Transfer: Iodination reactions can be exothermic. Proper reactor design and cooling systems are necessary to control the temperature and prevent runaway reactions, especially on a large scale.
Mixing: Efficient mixing is essential to ensure homogeneity and consistent reaction rates throughout the reactor.
Downstream Processing: The isolation and purification of the final product are critical steps. This may involve extraction, crystallization, or chromatography. The choice of method will depend on the purity requirements and the physical properties of this compound.
Cost of Goods: The price of raw materials, reagents, solvents, and energy all contribute to the final cost of the product. Optimization will aim to use the most cost-effective materials and processes.
Green Chemistry Principles Applied to the Synthesis of this compound
The application of green chemistry principles aims to reduce the environmental impact of chemical processes. For the synthesis of this compound, this can involve:
Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product. Direct iodination reactions often have better atom economy than multi-step sequences.
Use of Safer Solvents and Reagents: Replacing hazardous solvents like chlorinated hydrocarbons with greener alternatives such as water, ethanol, or supercritical fluids. The use of safer iodinating agents, such as NIS over more hazardous options, is also a key consideration.
Energy Efficiency: Conducting reactions at ambient temperature and pressure whenever possible to reduce energy consumption.
Catalysis: The use of catalytic methods, such as those involving transition metals or enzymes, can reduce the amount of waste generated and improve the efficiency of the reaction. For instance, developing a catalytic cycle for iodination would be a significant green advancement.
Advanced Spectroscopic and Structural Elucidation of 5 Iodo 1 Isobutylpyrazole and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the structural elucidation of organic molecules, offering detailed insights into the chemical environment of magnetically active nuclei.
The ¹H and ¹³C NMR spectra of 5-Iodo-1-isobutylpyrazole provide primary evidence for its molecular framework. In ¹H NMR, the isobutyl group attached to the N1 position of the pyrazole (B372694) ring exhibits characteristic signals: a doublet for the six methyl protons (CH₃), a multiplet for the methine proton (CH), and a doublet for the methylene (B1212753) protons (CH₂). The protons on the pyrazole ring itself also give rise to distinct signals, with their chemical shifts influenced by the electron-withdrawing effect of the iodine atom at the C5 position.
Similarly, the ¹³C NMR spectrum displays a unique resonance for each carbon atom in a different chemical environment. docbrown.info The carbon atoms of the isobutyl group appear in the aliphatic region of the spectrum. The chemical shifts of the pyrazole ring carbons are particularly informative. The C5 carbon, directly bonded to the iodine atom, experiences a significant upfield shift due to the heavy atom effect, while the C3 and C4 carbons show resonances at chemical shifts typical for pyrazole rings.
A detailed analysis of the chemical shifts, integration values (for ¹H NMR), and multiplicities provides a preliminary but robust picture of the molecular structure. docbrown.infoyoutube.com
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
| H-3 | ~7.5 | C-3: ~140 |
| H-4 | ~6.3 | C-4: ~110 |
| N-CH₂ | ~3.9 | N-CH₂: ~58 |
| CH(CH₃)₂ | ~2.1 | CH(CH₃)₂: ~29 |
| CH(CH₃)₂ | ~0.9 | CH(CH₃)₂: ~20 |
| C-5: ~95 |
Note: These are approximate values and can vary based on the solvent and experimental conditions.
While 1D NMR provides information about the types of protons and carbons present, 2D NMR experiments are indispensable for establishing the connectivity between atoms and confirming the regiochemistry of substitution on the pyrazole ring.
COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. For this compound, COSY spectra would show correlations between the methylene protons and the methine proton of the isobutyl group, as well as between the methine proton and the methyl protons. A crucial correlation would be observed between the H3 and H4 protons of the pyrazole ring, confirming their adjacent positions.
HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded proton and carbon atoms (¹H-¹³C). The HSQC spectrum allows for the unambiguous assignment of each proton signal to its corresponding carbon signal. For example, the signal for the H3 proton will correlate with the C3 carbon resonance.
HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides information about longer-range couplings (typically 2-3 bonds) between protons and carbons. nih.gov This is particularly powerful for confirming the regiochemistry. Key HMBC correlations for this compound would include:
A correlation between the methylene protons of the isobutyl group and the C5 and C1 carbons of the pyrazole ring, confirming the attachment of the isobutyl group to the N1 nitrogen.
Correlations between the H3 proton and the C4 and C5 carbons.
Correlations between the H4 proton and the C3 and C5 carbons.
The collective data from these 2D NMR experiments provide a definitive and detailed map of the molecule's structure. nih.gov
¹⁵N NMR spectroscopy, although less common due to the lower natural abundance and sensitivity of the ¹⁵N nucleus, offers direct insight into the electronic environment of the nitrogen atoms in the pyrazole ring. acs.orgipb.pt The chemical shifts of the N1 and N2 nitrogens are distinct and are influenced by the nature of the substituent at the N1 position and the electronic effects of the iodo group at C5. acs.org In N-substituted pyrazoles, the chemical shift of the N1 nitrogen is sensitive to the alkyl or aryl group attached. researchgate.net The N2 nitrogen, being a pyridinic-type nitrogen, will have a different chemical shift. This technique can be particularly useful in distinguishing between N1 and N2 isomers, which can sometimes be a challenge with only ¹H and ¹³C NMR. researchgate.net
¹²⁷I NMR spectroscopy is a more specialized technique due to the quadrupolar nature of the iodine nucleus (spin I = 5/2), which often leads to very broad signals. daneshyari.comhuji.ac.il However, in certain contexts, it can provide valuable information. The chemical shift of ¹²⁷I is highly sensitive to the electronic environment and the oxidation state of the iodine atom. daneshyari.comresearchgate.net For this compound, the ¹²⁷I NMR spectrum would show a signal corresponding to the covalently bonded iodine. The chemical shift and linewidth of this signal could provide information about the nature of the C-I bond and any intermolecular interactions involving the iodine atom. daneshyari.comresearchgate.net This technique is not routinely used for structural elucidation but can be a powerful tool in specific research applications focusing on halogen bonding or reaction mechanisms. huji.ac.ilcreative-biostructure.com
Nitrogen-15 (¹⁵N) NMR Spectroscopy for Pyrazole Ring Nitrogen Characterization
High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation and Fragmentation Pathway Analysis
High-Resolution Mass Spectrometry (HRMS) is a critical tool for determining the elemental composition of a molecule with high accuracy. europa.euthermofisher.com For this compound (C₇H₁₁IN₂), HRMS would provide a highly accurate mass measurement of the molecular ion, which can be used to confirm the molecular formula. europa.euguidechem.com
Beyond molecular formula confirmation, tandem mass spectrometry (MS/MS) experiments can be used to study the fragmentation pathways of the molecule. lcms.czchromatographyonline.com By inducing fragmentation of the parent ion and analyzing the resulting fragment ions, it is possible to deduce structural information. europa.eu For this compound, characteristic fragmentation patterns would likely include:
Loss of the isobutyl group.
Loss of an iodine atom.
Cleavage of the pyrazole ring.
Analyzing these fragmentation pathways provides corroborating evidence for the structure determined by NMR spectroscopy. chromatographyonline.comnih.gov
Table 2: High-Resolution Mass Spectrometry Data for this compound
| Ion | Calculated m/z | Observed m/z | Difference (ppm) |
| [M+H]⁺ | 251.0040 | Experimental Value | Calculated Value |
Note: The observed m/z and difference would be determined experimentally.
Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis and Functional Group Identification
Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. researchgate.net The resulting spectra provide a "fingerprint" of the molecule and are useful for identifying the functional groups present. researchgate.netrsc.org
For this compound, the IR and Raman spectra would show characteristic absorption bands corresponding to:
C-H stretching vibrations of the aliphatic isobutyl group and the aromatic pyrazole ring.
C=C and C=N stretching vibrations within the pyrazole ring. nih.gov
Ring breathing modes of the pyrazole ring. rsc.org
C-N stretching vibrations.
C-I stretching vibration, which would typically appear at a low frequency.
X-ray Crystallography for Absolute and Solid-State Structure Determination
X-ray crystallography stands as the definitive method for the unambiguous determination of the atomic and molecular structure of crystalline solids. For substituted pyrazoles like this compound, where synthesis can potentially yield various regioisomers, single-crystal X-ray diffraction (SCXRD) is an indispensable tool for absolute structure confirmation. asianpubs.org This powerful technique provides a precise three-dimensional map of electron density within a crystal, allowing for the exact localization of each atom and the elucidation of bond lengths, bond angles, and torsional angles. anton-paar.com
The structural analysis of pyrazole derivatives by X-ray diffraction serves several critical functions. Primarily, it confirms the regiochemistry of substitution on the pyrazole ring. For instance, it can differentiate definitively between this compound and its potential isomer, 3-Iodo-1-isobutylpyrazole, which may be challenging to distinguish conclusively by other spectroscopic means alone. The structure of compound 4b, a pyrazole-sulfonamide hybrid, was successfully confirmed using single-crystal X-ray diffraction, highlighting the technique's reliability. nih.gov
Furthermore, crystallographic analysis reveals detailed insights into the molecule's conformation and the supramolecular architecture of the crystal lattice. researchgate.net Intermolecular interactions such as hydrogen bonds, dipole-dipole interactions, and halogen bonds involving the iodine atom can be identified and characterized. researchgate.net These interactions are fundamental to understanding the solid-state properties of the material. Studies on other functionalized pyrazoles have revealed extensive hydrogen-bonding networks that dictate the crystal packing. znaturforsch.com While a specific crystal structure for this compound is not publicly available, data from analogous structures provide a template for expected crystallographic parameters.
Interactive Table 1: Representative Crystallographic Data for a Substituted Iodopyrazole. This table illustrates typical data obtained from a single-crystal X-ray diffraction experiment, based on known structures of similar iodinated pyrazole compounds. nih.govresearchgate.net
| Parameter | Illustrative Value | Significance |
| Chemical Formula | C₇H₁₁IN₂ | Confirms the elemental composition of the crystal. |
| Formula Weight | 249.08 g/mol | Molar mass corresponding to the chemical formula. |
| Crystal System | Monoclinic | Describes the basic geometric shape of the unit cell. |
| Space Group | P2₁/c | Defines the symmetry elements within the unit cell. |
| a (Å) | 8.5 | Length of the 'a' axis of the unit cell. |
| b (Å) | 12.1 | Length of the 'b' axis of the unit cell. |
| c (Å) | 9.8 | Length of the 'c' axis of the unit cell. |
| β (°) | 105.5 | Angle of the 'β' axis in a monoclinic system. |
| Volume (ų) | 975 | The volume of a single unit cell. |
| Z | 4 | The number of molecules per unit cell. |
| C-I Bond Length (Å) | ~2.10 | Provides direct evidence of the covalent bond between carbon and iodine. |
| N-N Bond Length (Å) | ~1.35 | Characteristic bond length for the pyrazole ring. |
Advanced Chromatographic Techniques for Purity Assessment and Isomer Separation
Advanced chromatographic techniques are essential for the analysis of synthetic products like this compound, ensuring chemical purity and separating closely related isomers that are often co-produced during synthesis. High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Supercritical Fluid Chromatography (SFC) are the principal methods employed for these purposes. chromatographyonline.commdpi.comnih.gov
High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the purity assessment of pyrazole derivatives. acs.org Reversed-phase HPLC, typically using a C18 stationary phase with a mobile phase consisting of acetonitrile (B52724) and water or methanol (B129727) and water, is effective for determining the purity of the main product and quantifying any impurities. mdpi.com Furthermore, HPLC is crucial for separating structural isomers. The synthesis of N-methyl pyrazole derivatives, for example, often results in a mixture of isomers that can be successfully separated by column chromatography, with HPLC serving as the analytical tool to guide the purification and confirm the identity of the isolated compounds. nih.gov
Gas Chromatography-Mass Spectrometry (GC-MS) is particularly suitable for the analysis of volatile and thermally stable compounds. A GC-MS method has been developed for the simultaneous identification and quantification of six different pyrazole fungicides in samples after solid-phase extraction. nih.gov This highlights the technique's sensitivity and specificity. For isomeric mixtures, the high resolving power of capillary GC columns can separate compounds with very similar boiling points, while the mass spectrometer provides fragmentation patterns that help in the structural identification of each isomer. vurup.sk
Supercritical Fluid Chromatography (SFC) has emerged as a powerful technique, especially for chiral separations. chromatographyonline.com While this compound itself is not chiral, derivatives possessing a stereocenter would require enantioselective analysis. SFC is often faster and uses less organic solvent than HPLC. For instance, a chiral SFC method was successfully developed for the separation of pyrazole intermediate enantiomers using a specialized chiral stationary phase. chromatographyonline.com Polysaccharide-based chiral stationary phases are commonly used in both HPLC and SFC to resolve racemic mixtures of pyrazole derivatives, enabling the study of individual enantiomers. acs.orgnih.govresearchgate.net
Interactive Table 2: Overview of Chromatographic Methods for Pyrazole Derivative Analysis. This table summarizes common chromatographic techniques and conditions used for the analysis of substituted pyrazoles, based on published research. mdpi.comnih.govacs.org
| Technique | Purpose | Stationary Phase Example | Mobile Phase / Carrier Gas Example | Detector |
| HPLC | Purity Assessment, Isomer Separation | Reversed-Phase C18 | Gradient of Acetonitrile / Water | UV-Vis |
| GC | Isomer Separation, Volatile Impurities | DB-5 (5% Phenyl-methylpolysiloxane) | Helium | MS |
| HPLC | Chiral Separation | Lux Cellulose-2 (Polysaccharide) | Hexane / Ethanol (B145695) (Normal Phase) or Methanol (Polar Organic) | UV-Vis |
| SFC | Chiral Separation | Whelk-O1 | Supercritical CO₂ with Methanol as co-solvent | UV-Vis |
Reactivity and Derivatization of 5 Iodo 1 Isobutylpyrazole
Palladium-Catalyzed Cross-Coupling Reactions at the C-5 Position of 5-Iodo-1-isobutylpyrazole
The carbon-iodine bond at the C-5 position of this compound is a versatile handle for the formation of new carbon-carbon and carbon-heteroatom bonds. Palladium-catalyzed cross-coupling reactions are particularly effective for this purpose, offering a broad scope of potential transformations. core.ac.uk The reactivity of the C-I bond is significantly higher than that of C-Br or C-Cl bonds, allowing for selective transformations under milder conditions. wikipedia.org
The Suzuki-Miyaura coupling is a powerful method for forming C-C bonds by reacting an organohalide with an organoboronic acid or ester in the presence of a palladium catalyst and a base. walisongo.ac.id For this compound, this reaction allows for the introduction of a wide range of aryl, heteroaryl, vinyl, and alkyl groups at the C-5 position. The general reaction involves the coupling of the iodopyrazole with a boronic acid (R-B(OH)₂) or a boronic ester. acs.org
The synthesis of bioactive molecules often employs Suzuki-Miyaura coupling to introduce specific aromatic moieties. For instance, the coupling of halogenated pyrazoles with pyridin-4-ylboronic acid is a key step in the synthesis of certain pharmaceutical candidates. vulcanchem.com While specific studies on this compound are not widely documented, the reactivity is expected to be similar to other N-substituted 5-iodopyrazoles.
| Catalyst | Ligand | Base | Solvent | Temperature (°C) | Yield (%) | Reference |
|---|---|---|---|---|---|---|
| Pd(OAc)₂ | SPhos | K₃PO₄ | Toluene/H₂O | 100 | 85-95 | organic-chemistry.org |
| Pd(PPh₃)₄ | PPh₃ | Na₂CO₃ | Dioxane/H₂O | 90 | 78-92 | organic-chemistry.org |
| PdCl₂(dppf) | dppf | Cs₂CO₃ | DMF | 110 | 80-90 | vulcanchem.com |
The Sonogashira coupling reaction is a reliable method for the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, catalyzed by palladium and a copper(I) co-catalyst. wikipedia.orglibretexts.org This reaction is instrumental in the synthesis of arylalkynes and conjugated enynes under mild conditions. wikipedia.org For this compound, Sonogashira coupling facilitates the introduction of an alkynyl group at the C-5 position, yielding 5-alkynyl-1-isobutylpyrazoles. These products are valuable intermediates in medicinal chemistry and materials science. libretexts.org
Studies on substituted 3-iodo-1H-pyrazole derivatives have demonstrated the feasibility and utility of the Sonogashira coupling for further molecular modifications. researchgate.net The reaction typically proceeds in the presence of a palladium catalyst like Pd(PPh₃)₂Cl₂, a copper(I) salt (e.g., CuI), and an amine base such as triethylamine (B128534) (TEA) or diisopropylamine (B44863) (DIPA). walisongo.ac.id
Table 2: Examples of Sonogashira Coupling with Iodopyrazole Derivatives Note: This table showcases examples with analogous iodopyrazole compounds.
| Iodopyrazole Substrate | Alkyne | Catalyst System | Base | Solvent | Temperature | Yield (%) | Reference |
|---|---|---|---|---|---|---|---|
| 1-(1-ethoxyethyl)-3-iodo-1H-pyrazole | Phenylacetylene | Pd(PPh₃)₂Cl₂ / CuI | TEA | THF | Room Temp | 85 | researchgate.netarkat-usa.org |
| 4-Iodo-1-methyl-1H-pyrazole | 2-Methyl-3-butyn-2-ol | Pd(PPh₃)₂Cl₂ / CuI | TEA | DMF | 60°C | 92 | walisongo.ac.id |
| 5-Iodo-1,3-dimethyl-1H-pyrazole | Trimethylsilylacetylene | Pd(OAc)₂ / PPh₃ / CuI | DIPA | Toluene | 70°C | 88 | organic-chemistry.org |
Other significant palladium-catalyzed cross-coupling reactions applicable to this compound include the Stille, Negishi, and Heck reactions.
The Stille coupling involves the reaction of an organohalide with an organotin compound. nrochemistry.comorganic-chemistry.org It is known for its tolerance of a wide variety of functional groups. nrochemistry.com The reaction of this compound with an organostannane (e.g., R-SnBu₃) in the presence of a palladium catalyst would yield the corresponding 5-substituted pyrazole (B372694). researchgate.net
The Negishi coupling utilizes an organozinc reagent as the coupling partner for the organohalide. wikipedia.org This reaction is noted for its high reactivity and the ability to form C(sp³)–C(sp²) bonds. wikipedia.orgnih.gov Recent advances have demonstrated its utility in creating α-heteroaryl-α-amino acid building blocks from heteroaromatic halides, including pyrazoles. nih.gov
The Heck reaction is the coupling of an unsaturated halide with an alkene to form a substituted alkene. organic-chemistry.org This reaction would involve reacting this compound with an alkene in the presence of a palladium catalyst and a base to introduce a vinyl group or a substituted vinyl group at the C-5 position. thieme.de
Table 3: Overview of Stille, Negishi, and Heck Reactions with Halo-heterocycles Note: This table provides a general overview based on reactions with analogous substrates.
| Reaction | Organometallic Reagent / Alkene | Typical Catalyst | Key Features | Reference |
|---|---|---|---|---|
| Stille | R-Sn(Alkyl)₃ | Pd(PPh₃)₄ | Tolerates many functional groups, but tin reagents are toxic. | nrochemistry.comnumberanalytics.com |
| Negishi | R-ZnX | Pd(dppf)Cl₂ | High reactivity, good for complex fragments, moisture sensitive. | wikipedia.orgorgsyn.org |
| Heck | Alkene (e.g., Styrene) | Pd(OAc)₂ | Forms substituted alkenes, regioselectivity can be an issue. | organic-chemistry.orgbeilstein-journals.org |
The mechanisms of palladium-catalyzed cross-coupling reactions like Suzuki-Miyaura, Sonogashira, Stille, and Negishi generally follow a common catalytic cycle consisting of three main steps: oxidative addition, transmetalation, and reductive elimination. nobelprize.org
Oxidative Addition : The active Pd(0) catalyst inserts into the carbon-iodine bond of this compound to form a Pd(II) intermediate. This is often the rate-determining step.
Transmetalation : The organic group from the organometallic reagent (e.g., organoboron, organotin, or organozinc) is transferred to the palladium center, displacing the halide.
Reductive Elimination : The two organic groups on the palladium complex couple and are eliminated from the metal center, forming the final product and regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.
The Heck reaction follows a different pathway involving oxidative addition, migratory insertion of the alkene into the Pd-C bond, and subsequent β-hydride elimination to yield the product and regenerate the catalyst.
The choice of ligands on the palladium catalyst is crucial as it influences the catalyst's stability, reactivity, and selectivity. Bulky, electron-rich phosphine (B1218219) ligands (e.g., XPhos, SPhos) can enhance the rate of oxidative addition and reductive elimination, allowing for the coupling of less reactive halides or sterically hindered substrates. fluorochem.co.uk The nature of the ligand can also affect the regioselectivity and stereoselectivity of the reaction.
Stille, Negishi, and Heck Coupling Reactions
Nucleophilic Substitution Reactions Involving the Iodine Moiety
Direct nucleophilic substitution of the iodine atom in this compound is generally challenging under standard SₙAr conditions. Aromatic nucleophilic substitution typically requires strong electron-withdrawing groups positioned ortho or para to the leaving group to activate the ring towards nucleophilic attack. masterorganicchemistry.com In this compound, the pyrazole ring itself is π-excessive, which disfavors nucleophilic attack.
However, metal-catalyzed nucleophilic substitution reactions can overcome this limitation. For example, copper-catalyzed coupling reactions have been successfully used for the C-O bond formation on iodopyrazoles. A study demonstrated the direct 4-alkoxylation of 4-iodo-1H-pyrazoles with various alcohols using a CuI catalyst. nih.gov Similar copper- or palladium-catalyzed conditions could potentially be applied for the substitution of the iodine in this compound with nucleophiles such as amines, thiols, or alkoxides.
Electrophilic Substitution Reactions on the Pyrazole Ring
Electrophilic substitution on the pyrazole ring generally occurs at the C-4 position, which is the most electron-rich position and leads to the most stable intermediate. rrbdavc.orgmdpi.com In this compound, the C-5 position is already occupied by the iodine atom, and the N-1 position is substituted with the isobutyl group. Therefore, any potential electrophilic substitution would be directed to the C-4 or C-3 positions.
The pyrazole ring is considered an electron-rich aromatic system, making it susceptible to electrophilic attack. mdpi.com However, the presence of the deactivating (by inductive effect) but ortho, para-directing (by resonance) iodine atom at C-5 and the alkyl group at N-1 will influence the regioselectivity. Given that the C-4 position is generally the most reactive site for electrophilic attack on a pyrazole ring, reactions like nitration, halogenation, or Friedel-Crafts acylation, if feasible, would be expected to occur predominantly at the C-4 position. rrbdavc.orgcdnsciencepub.com It is important to note that under strongly acidic conditions, the pyrazole nitrogen can be protonated, which deactivates the ring towards electrophilic attack. rrbdavc.org
Directed Ortho Metallation (DoM) Strategies and Subsequent Electrophilic Trapping
Directed ortho-metalation (DoM) is a powerful synthetic strategy for the regioselective functionalization of aromatic and heteroaromatic compounds. researchgate.netresearchgate.netnih.gov In the context of pyrazoles, the nitrogen atoms can direct the metalation to adjacent carbon positions. For N-substituted pyrazoles, lithiation predominantly occurs at the C5 position due to the electronic effects of the nitrogen atoms and the steric hindrance at other positions.
While specific DoM studies on this compound are not extensively reported, research on analogous 1-aryl-3-trifluoromethyl-1H-pyrazoles demonstrates that treatment with n-butyllithium (n-BuLi) at low temperatures, such as -78 °C, results in the smooth generation of the corresponding lithium 5-pyrazolide. This intermediate can then be effectively trapped by various electrophiles. For instance, the reaction with elemental iodine exclusively yields the 5-iodo derivative, showcasing the high regioselectivity of this approach. This precedent strongly suggests that this compound could undergo metal-halogen exchange or deprotonation at the C3 or C4 positions, if available, followed by electrophilic trapping to introduce a wide array of functional groups.
The C5-lithiated intermediate of a pyrazole ring, formed via DoM, is a versatile nucleophile that can react with a diverse range of electrophiles. This allows for the introduction of various substituents at this position, leading to a library of novel pyrazole derivatives.
Table 1: Potential Electrophilic Trapping Agents for 5-Lithiated Pyrazole Intermediate
| Electrophile Category | Specific Electrophile Example | Resulting Functional Group |
| Halogens | Iodine (I₂) | Iodo |
| Alkyl Halides | Methyl Iodide (CH₃I) | Methyl |
| Carbonyl Compounds | Benzaldehyde (C₆H₅CHO) | Hydroxymethyl |
| Disulfides | Diphenyl disulfide ((C₆H₅S)₂) | Phenylthio |
| Silyl Halides | Trimethylsilyl chloride ((CH₃)₃SiCl) | Trimethylsilyl |
| Carbon Dioxide | CO₂ | Carboxylic Acid |
This table is illustrative and based on the general reactivity of organolithium compounds with common electrophiles.
Functional Group Transformations and Modifications of the Isobutyl Substituent
The isobutyl group attached to the N1 position of the pyrazole ring also presents opportunities for functionalization, although this is generally less facile than the functionalization of the pyrazole ring itself. The reactivity of the N-alkyl substituent can be influenced by the nature of the pyrazole ring and the reaction conditions employed.
Studies on N-alkylpyrazoles have shown that lithiation can occur at the α-position of the N-alkyl group. For example, 1,3,5-trimethylpyrazole (B15565) and 1-ethyl-3,5-dimethylpyrazole undergo exclusive lithiation at the α-carbon of the N-alkyl substituent. researchgate.net This suggests that under specific conditions, the methine (CH) or methylene (B1212753) (CH₂) group of the isobutyl substituent in this compound could be deprotonated to form a carbanion, which could then be trapped by electrophiles.
Furthermore, other transformations of the isobutyl group can be envisaged based on the known reactivity of alkyl groups on heterocyclic systems. These modifications can lead to derivatives with altered physical, chemical, and biological properties.
Table 2: Potential Functional Group Transformations of the Isobutyl Substituent
| Transformation Type | Reagents and Conditions (Hypothetical) | Potential Product |
| Oxidation | Oxidizing agents (e.g., KMnO₄, H₂O₂) | Pyrazolone or other oxidized derivatives smolecule.com |
| Halogenation | Radical halogenating agents (e.g., NBS, NCS) with light or radical initiator | Halogenated isobutyl group |
| Substitution | Strong nucleophiles (requires activation of the isobutyl group) | Substituted isobutyl group |
This table presents potential transformations based on general organic chemistry principles and reactivity of analogous compounds. Specific experimental validation for this compound is required.
Theoretical and Computational Studies on 5 Iodo 1 Isobutylpyrazole
Quantum Chemical Calculations for Electronic Structure and Molecular Orbital Analysis (e.g., Density Functional Theory (DFT), ab initio methods)
Illustrative Data Table: Predicted Electronic Properties This table presents typical values that would be expected from a DFT calculation on a molecule like 5-Iodo-1-isobutylpyrazole, for illustrative purposes.
| Computational Parameter | Predicted Value | Significance |
| HOMO Energy | ~ -6.5 eV | Indicates regions susceptible to electrophilic attack. |
| LUMO Energy | ~ -1.0 eV | Indicates regions susceptible to nucleophilic attack. |
| HOMO-LUMO Gap | ~ 5.5 eV | Reflects the molecule's chemical stability. |
| Dipole Moment | ~ 2.0 - 2.5 D | Quantifies the overall polarity of the molecule. |
Conformational Analysis of the Isobutyl Group and its Influence on Pyrazole (B372694) Ring Conformation
The flexibility of the isobutyl group attached to the N1 position of the pyrazole ring introduces conformational complexity. The rotation around the N-C and C-C bonds of the isobutyl group can lead to various conformers with different energies. Computational conformational analysis can identify the most stable (lowest energy) conformations.
Prediction of Reactivity, Regioselectivity, and Transition States in Key Reactions
Computational methods are highly effective in predicting the reactivity and regioselectivity of molecules in chemical reactions. For heteroaromatic systems like pyrazole, electrophilic aromatic substitution is a key reaction class. Methods such as RegioSQM predict the most likely sites for electrophilic attack by calculating the proton affinities of different atoms in the molecule. nih.govchemrxiv.org The site with the highest proton affinity is generally the most nucleophilic and thus the most reactive towards electrophiles. d-nb.infonih.gov
For this compound, the primary sites for electrophilic attack would be the carbon atoms of the pyrazole ring. Computational analysis would likely predict the C4 position as the most probable site for substitution, a common outcome for N1-substituted pyrazoles. Furthermore, computational modeling can be used to calculate the energy of transition states for proposed reaction mechanisms, allowing chemists to predict reaction barriers and determine the most favorable reaction pathways.
Computational Prediction of Spectroscopic Parameters and Validation with Experimental Data
Theoretical calculations can accurately predict various spectroscopic parameters, such as Nuclear Magnetic Resonance (NMR) chemical shifts and Infrared (IR) vibrational frequencies. These predictions serve as a powerful tool for validating experimental data and aiding in the structural elucidation of newly synthesized compounds.
By calculating the magnetic shielding tensors for each nucleus (¹H, ¹³C), one can predict the NMR spectrum. Similarly, by computing the vibrational frequencies corresponding to different bond stretches and bends, an IR spectrum can be simulated. Comparing these computed spectra with experimental ones helps confirm the molecular structure. nih.gov For this compound, such calculations would be invaluable for assigning specific peaks in its experimental ¹H and ¹³C NMR spectra to the correct atoms within the molecule.
Studies on Intermolecular Interactions and Crystal Packing of this compound
Data Table: Common Intermolecular Interactions in 5-Iodopyrazole Analogs
| Interaction Type | Donor | Acceptor | Typical Distance | Significance in Crystal Packing |
| Halogen Bond | C5–I | N2 (of another pyrazole) | < 3.5 Å | Strong directional interaction, often forms chains or dimers. mdpi.com |
| Halogen Bond | C5–I | O (from a solvent or another functional group) | < 3.5 Å | Key interaction in the presence of oxygen-containing groups. mdpi.com |
| Hydrogen Bond | C–H | N2 / I | Variable | Contributes to the stability of the 3D network. |
| π-π Stacking | Pyrazole Ring | Pyrazole Ring | ~3.3 - 3.8 Å | Common in aromatic systems, contributes to packing efficiency. |
Applications of 5 Iodo 1 Isobutylpyrazole As a Synthetic Building Block
Precursor in the Synthesis of Complex Heterocyclic Scaffolds
The utility of 5-iodo-1-isobutylpyrazole as a precursor for complex heterocyclic scaffolds lies primarily in the reactivity of its C-I bond, which readily participates in palladium-catalyzed cross-coupling reactions. These reactions are powerful tools in modern organic synthesis for the construction of intricate molecular frameworks from simpler starting materials. nrochemistry.com By strategically employing different coupling partners, a diverse range of substituents can be introduced at the 5-position of the pyrazole (B372694) ring, leading to the formation of novel and complex heterocyclic systems.
Key cross-coupling reactions that can be employed with this compound include:
Suzuki-Miyaura Coupling: This reaction involves the coupling of the iodo-pyrazole with an organoboron reagent, such as a boronic acid or ester, in the presence of a palladium catalyst and a base. commonorganicchemistry.comresearchgate.netrsc.orgbeilstein-journals.org This method is widely used to form carbon-carbon bonds and can be used to introduce various aryl, heteroaryl, or vinyl groups onto the pyrazole core. The reaction conditions are generally mild and tolerant of a wide range of functional groups. researchgate.netbeilstein-journals.org
Sonogashira Coupling: This coupling reaction enables the formation of a carbon-carbon bond between the this compound and a terminal alkyne. beilstein-journals.orgresearchgate.netnih.govwikidoc.org It is typically catalyzed by a combination of a palladium complex and a copper(I) salt. beilstein-journals.orgwikidoc.org The resulting alkynyl-pyrazoles are themselves versatile intermediates that can undergo further transformations, such as cycloaddition reactions, to generate more complex fused heterocyclic systems. unl.pt
Buchwald-Hartwig Amination: This reaction is a palladium-catalyzed method for the formation of carbon-nitrogen bonds. organic-chemistry.orgresearchgate.netbeilstein-journals.orgrsc.org It allows for the coupling of this compound with a wide variety of primary and secondary amines to produce 5-amino-1-isobutylpyrazole derivatives. These derivatives are valuable scaffolds in medicinal chemistry and materials science. The choice of phosphine (B1218219) ligand for the palladium catalyst is often crucial for achieving high yields and broad substrate scope. organic-chemistry.orgrsc.org
The strategic application of these and other cross-coupling reactions allows for the modular and efficient synthesis of a vast array of complex heterocyclic scaffolds starting from this compound. This approach is central to discovery chemistry, where the generation of compound libraries with diverse structures is essential for identifying new molecules with desired properties. researchgate.net
| Cross-Coupling Reaction | Coupling Partner | Bond Formed | Resulting Scaffold | Key Catalyst/Reagents |
| Suzuki-Miyaura | Organoboron Reagent | C-C | 5-Aryl/Heteroaryl/Vinyl-1-isobutylpyrazole | Palladium Catalyst, Base |
| Sonogashira | Terminal Alkyne | C-C (sp2-sp) | 5-Alkynyl-1-isobutylpyrazole | Palladium Catalyst, Copper(I) Salt |
| Buchwald-Hartwig | Amine | C-N | 5-Amino-1-isobutylpyrazole | Palladium Catalyst, Phosphine Ligand, Base |
Utility in the Construction of Functional Organic Molecules for Chemical Biology Research (excluding human clinical data)
In the field of chemical biology, researchers seek to understand and manipulate biological processes using small molecules. This compound serves as a valuable scaffold for the construction of functional organic molecules designed for such research. The ability to introduce a wide range of functional groups through cross-coupling reactions allows for the synthesis of molecules with tailored properties to interact with specific biological targets. nih.gov
While direct examples of this compound in the synthesis of specific chemical biology tools may not be extensively documented, the principles of its application are well-established. The iodo-pyrazole core is a common motif in bioactive molecules, and the synthetic versatility of the 5-iodo-substituted precursor makes it an attractive starting point for the development of novel probes and modulators of biological systems.
Application in Material Science Research as a Ligand or Building Block for Polymers and Coordination Complexes
The application of this compound in material science stems from its potential to act as a ligand for the formation of coordination complexes and as a building block for the synthesis of novel polymers. The pyrazole ring itself contains two nitrogen atoms that can coordinate to metal centers, forming stable complexes. sigmaaldrich.com The substituent at the 5-position, introduced via the iodo-precursor, can be designed to further influence the electronic properties and steric environment of the resulting metal complex.
For instance, the introduction of chromophoric or electroactive groups at the 5-position through cross-coupling reactions can lead to the formation of coordination complexes with interesting photophysical or redox properties. These materials could find applications in areas such as organic light-emitting diodes (OLEDs), sensors, or catalysis.
Furthermore, this compound can be converted into bifunctional monomers suitable for polymerization. For example, a Suzuki-Miyaura coupling reaction with a diboronic acid ester could be used to create a monomer that can then be polymerized to form a pyrazole-containing polymer. The properties of such polymers would be dictated by the nature of the co-monomer and the specific structure of the pyrazole repeating unit. These materials could exhibit unique thermal, mechanical, or electronic properties.
Role in Agrochemical Research as a Scaffold for Novel Compound Development (avoiding specific toxicity profiles)
In agrochemical research, there is a constant need for the development of new active ingredients with improved efficacy and novel modes of action. Pyrazole-containing compounds have a long history of use as herbicides, insecticides, and fungicides. This compound provides a versatile scaffold for the synthesis of new potential agrochemicals.
Intermediate in the Synthesis of Chemical Probes or Labeling Reagents
The iodine atom in this compound makes it a valuable intermediate for the synthesis of chemical probes and labeling reagents. nih.gov The carbon-iodine bond can be directly utilized for the introduction of reporter groups, such as fluorophores or affinity tags. For example, a Sonogashira coupling with an alkyne-functionalized fluorophore would result in a fluorescently labeled pyrazole. nih.gov
Alternatively, the iodine atom can be replaced with a group that is suitable for biorthogonal conjugation reactions. For instance, a Suzuki-Miyaura coupling with a boronic acid containing a terminal alkyne or an azide (B81097) would furnish a pyrazole derivative that can be used in "click" chemistry reactions to label biomolecules in complex biological systems.
Furthermore, the iodine atom can be a precursor for the introduction of radioisotopes. For example, a stannyl-pyrazole derivative, prepared from this compound, could be used in a radioiodination reaction to introduce a radioactive iodine isotope, such as ¹²³I, ¹²⁵I, or ¹³¹I. nih.gov The resulting radiolabeled pyrazole could then be used as a tracer in imaging studies or as a therapeutic agent. The development of such radiolabeling agents often involves the synthesis of a non-radioactive standard, for which this compound would be a key starting material. nih.gov
| Application Area | Role of this compound | Key Transformations | Potential End-Product |
| Complex Heterocyclic Synthesis | Versatile precursor | Suzuki, Sonogashira, Buchwald-Hartwig couplings | Novel heterocyclic scaffolds |
| Chemical Biology Research | Scaffold for bioactive molecules | Combinatorial synthesis via cross-coupling | Enzyme inhibitors, receptor modulators |
| Material Science | Ligand and polymer building block | Coordination to metals, polymerization | Coordination complexes, functional polymers |
| Agrochemical Research | Scaffold for new active ingredients | Library synthesis via cross-coupling | Novel herbicides, insecticides, fungicides |
| Chemical Probes & Labeling | Intermediate for probe synthesis | Introduction of reporter groups, radioiodination | Fluorescent probes, affinity tags, radiotracers |
Conclusion and Future Research Perspectives
Summary of Key Synthetic Achievements and Reactivity Profiles of 5-Iodo-1-isobutylpyrazole
The synthesis of this compound, while not extensively detailed in dedicated literature, can be inferred from established methods for the synthesis of N-substituted and halogenated pyrazoles. The primary approach involves the initial formation of the 1-isobutylpyrazole core, followed by regioselective iodination.
One of the most common methods for synthesizing the pyrazole (B372694) ring is the cyclocondensation reaction between a 1,3-dicarbonyl compound and a hydrazine (B178648) derivative. mdpi.com In the case of 1-isobutylpyrazole, isobutylhydrazine (B3052577) would be reacted with a suitable 1,3-dicarbonyl compound. The regioselectivity of this reaction can sometimes be a challenge, potentially leading to a mixture of isomers. beilstein-journals.org
Once the 1-isobutylpyrazole is obtained, the subsequent step is iodination. The iodination of pyrazoles can be achieved using various reagents, such as iodine in the presence of an oxidizing agent like nitric acid or periodic acid, or N-iodosuccinimide (NIS). beilstein-journals.orgrsc.org The position of iodination is directed by the electronic properties of the substituents on the pyrazole ring. For a 1-substituted pyrazole, electrophilic substitution, such as iodination, typically occurs at the C4 position. However, specific reaction conditions or the presence of directing groups can influence the regioselectivity, and methods for the synthesis of 5-iodopyrazoles have been developed. metu.edu.trnih.gov
The reactivity of this compound is primarily dictated by the carbon-iodine bond. The iodine atom at the C5 position serves as a versatile handle for a variety of transition-metal-catalyzed cross-coupling reactions. These reactions allow for the introduction of a wide range of functional groups, leading to the synthesis of more complex and potentially bioactive molecules.
Table 1: Potential Cross-Coupling Reactions of this compound
| Reaction Name | Coupling Partner | Catalyst | Product Type |
| Suzuki Coupling | Boronic acids/esters | Palladium | Aryl/heteroaryl-substituted pyrazoles |
| Sonogashira Coupling | Terminal alkynes | Palladium/Copper | Alkynyl-substituted pyrazoles |
| Heck Coupling | Alkenes | Palladium | Alkenyl-substituted pyrazoles |
| Buchwald-Hartwig Amination | Amines | Palladium | Amino-substituted pyrazoles |
| Stille Coupling | Organostannanes | Palladium | Various substituted pyrazoles |
| Negishi Coupling | Organozinc reagents | Palladium/Nickel | Various substituted pyrazoles |
The Negishi cross-coupling, for instance, has been shown to be an effective method for C-C bond formation at the C4 position of iodopyrazoles, often providing better results than Suzuki couplings which can be plagued by dehalogenation side reactions. beilstein-journals.org Sonogashira couplings of iodopyrazole derivatives have also been successfully employed to introduce alkynyl moieties. researchgate.net
Challenges and Opportunities in Further Synthetic Development and Derivatization
Despite the established general methods, the synthesis and derivatization of this compound present specific challenges and opportunities.
Challenges:
Steric Hindrance: The isobutyl group at the N1 position may exert some steric hindrance, potentially affecting the reactivity of the adjacent C5 position in subsequent derivatization reactions.
Limited Commercial Availability: The starting material, isobutylhydrazine, may not be as readily available or as inexpensive as other hydrazine derivatives, which could be a limiting factor for large-scale synthesis.
Opportunities:
Exploration of Novel Derivatives: The C-I bond provides a gateway to a vast array of novel 5-substituted-1-isobutylpyrazoles through various cross-coupling reactions. This opens up opportunities to synthesize libraries of compounds for biological screening.
Development of More Efficient Synthetic Routes: There is an opportunity to develop more efficient and regioselective one-pot or multicomponent reactions for the direct synthesis of this compound, which would be more atom- and step-economical. beilstein-journals.org
Investigation of Steric Effects: The steric influence of the isobutyl group on the reactivity and properties of the pyrazole core is an area ripe for investigation, potentially leading to new insights into reaction mechanisms and molecular design.
Emerging Methodologies for Pyrazole Functionalization and their Relevance to this compound
The field of pyrazole functionalization is continuously evolving, with new methodologies that could be highly relevant for the derivatization of this compound.
One of the most significant recent advancements is the use of C-H activation/functionalization reactions. rsc.org These methods bypass the need for pre-functionalized starting materials like iodopyrazoles, allowing for the direct introduction of functional groups onto the pyrazole ring. While the iodine atom in this compound already serves as an activation handle, C-H activation could be used to functionalize other positions on the pyrazole ring, leading to polysubstituted derivatives.
Photoredox catalysis is another emerging area that has found applications in the synthesis of pyrazoles and other heterocycles. organic-chemistry.org This methodology utilizes visible light to promote reactions under mild conditions and could potentially be applied to the derivatization of this compound in novel ways.
Flow chemistry offers the potential for safer, more efficient, and scalable synthesis of pyrazole derivatives. The precise control over reaction parameters in a flow reactor could be beneficial for managing potentially hazardous intermediates or for optimizing regioselectivity in the synthesis of this compound.
Potential for Advanced Applications in Interdisciplinary Scientific Fields
While specific applications for this compound have not been reported, the pyrazole scaffold is a well-known pharmacophore found in numerous biologically active compounds. nih.govnih.gov Therefore, derivatives of this compound hold potential in several interdisciplinary fields:
Medicinal Chemistry: Pyrazole derivatives have been reported to exhibit a wide range of biological activities, including anti-inflammatory, analgesic, anticancer, and antimicrobial properties. nih.govwisdomlib.org The derivatization of this compound could lead to the discovery of new drug candidates.
Agrochemicals: Many successful herbicides and insecticides are based on the pyrazole structure. The introduction of various substituents at the C5 position could lead to new agrochemicals with improved efficacy and selectivity.
Material Science: Pyrazole-containing compounds have been investigated for their applications as ligands in coordination chemistry, as well as in the development of dyes and fluorescent materials. beilstein-journals.org The tunable electronic properties of derivatized pyrazoles make them interesting candidates for new materials.
Outlook on Future Research Directions and Unexplored Avenues in this compound Chemistry
The chemistry of this compound remains a largely unexplored area, offering numerous avenues for future research.
A primary focus should be the systematic investigation of its reactivity in a wide range of cross-coupling reactions. This would not only establish a robust synthetic toolbox for its derivatization but also provide valuable data on the electronic and steric effects of the isobutyl and iodo substituents.
Another important direction is the synthesis and biological evaluation of a library of derivatives . By systematically varying the substituent at the C5 position, it may be possible to identify compounds with interesting biological activities. This could involve collaborations with biologists and pharmacologists to screen for activity in various assays.
Computational studies , such as Density Functional Theory (DFT) calculations, could be employed to predict the reactivity, electronic properties, and potential biological activity of this compound and its derivatives. rsc.org This could help to guide synthetic efforts and prioritize compounds for biological testing.
Finally, the development of novel and more sustainable synthetic methods for this compound and its derivatives is a continuous goal. This includes the exploration of greener solvents, catalyst-free reactions, and energy-efficient processes.
Q & A
Q. What synthetic strategies are optimal for introducing the iodo substituent at the 5-position of 1-isobutylpyrazole?
The iodination of pyrazole derivatives typically employs electrophilic substitution or transition-metal-catalyzed coupling. For 5-iodo derivatives, direct iodination using iodine monochloride (ICl) in acetic acid at 50–60°C is common. However, steric hindrance from the isobutyl group may necessitate milder conditions (e.g., N-iodosuccinimide (NIS) with catalytic H2SO4 in DCM at 0°C). Confirm regioselectivity via 2D NMR (e.g., NOESY for spatial proximity analysis) and compare with structurally analogous compounds like 5-(4-fluorophenyl)-pyrazole derivatives .
Q. How can researchers validate the structural integrity of 5-Iodo-1-isobutylpyrazole?
Use a multi-technique approach:
- NMR : Compare - and -NMR shifts with literature values for pyrazole derivatives (e.g., 3,5-diphenyl-4,5-dihydropyrazole carboximidamides ).
- X-ray crystallography : Resolve ambiguity in regiochemistry, particularly if steric effects distort electronic environments.
- HRMS : Confirm molecular ion peaks (e.g., [M+H]) with <2 ppm error.
Q. What foundational structure-activity relationship (SAR) studies are relevant for this compound?
Benchmark against pyrazole analogs with halogen substituents (e.g., 5-bromo or 4-chloro derivatives ). Key parameters:
- Electronic effects: Iodo’s electron-withdrawing nature may alter π-π stacking in target binding.
- Steric profile: Isobutyl’s bulkiness could influence solubility or steric clashes in biological assays.
Advanced Research Questions
Q. How can conflicting data on regioselectivity during iodination be resolved?
Contradictions may arise from competing mechanisms (electrophilic vs. radical pathways). Design control experiments:
Q. What computational methods are suitable for predicting the interaction of this compound with biological targets?
- Molecular docking : Screen against enzymes like cyclooxygenase-2 (COX-2), using pyrazole-based inhibitors (e.g., 3-methyl-4-nitrophenyl derivatives ) as templates.
- MD simulations : Assess stability of the iodine-enzyme interaction over 100-ns trajectories, focusing on halogen-bonding motifs.
- QSAR : Corrogate iodine’s van der Waals radius with bioactivity using datasets from halogenated pyrazoles .
Q. How should researchers address discrepancies in bioassay results across different cell lines?
- Dose-response profiling : Test cytotoxicity thresholds (e.g., IC50) in primary vs. cancer cells, noting iodine’s potential radiosensitizing effects.
- Metabolic stability assays : Use liver microsomes to evaluate if CYP450-mediated deiodination occurs, as seen in 5-bromo analogs .
- Control for solvent effects : DMSO concentrations >0.1% may artifactually modulate iodine’s reactivity.
Q. What experimental designs mitigate degradation of this compound under storage or reaction conditions?
- Accelerated stability studies : Store samples at 40°C/75% RH for 4 weeks, monitoring via HPLC.
- Light sensitivity : Use amber vials if iodine’s photolability is observed (compare with 5-nitro derivatives’ stability ).
- Inert atmosphere : Conduct reactions under argon if deiodination is detected via GC-MS.
Methodological Recommendations for Data Contradictions
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
